2,7-Diaminophenazine

Description

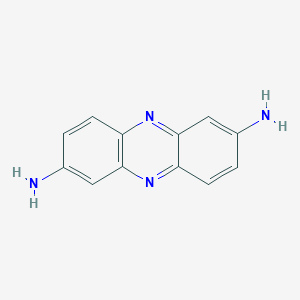

Structure

3D Structure

Properties

IUPAC Name |

phenazine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXLTODDKYXLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152737 | |

| Record name | 2,7-Diaminophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120209-97-4 | |

| Record name | 2,7-Diaminophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diaminophenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120209974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diaminophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-PHENAZINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,7 Diaminophenazine and Its Functionalized Analogues

Classical Chemical Synthesis Routes for 2,7-Diaminophenazine

Traditional organic synthesis provides foundational methods for the preparation of the 2,7-diaminophenazine core structure.

The classical approach to synthesizing 2,7-diaminophenazine often involves the oxidative condensation of precursor molecules. A common method is the reaction of m-phenylenediamine (B132917) (1,3-diaminobenzene) in the presence of an oxidizing agent. researchgate.net For instance, the oxidation of m-phenylenediamine with hydrogen peroxide, catalyzed by horseradish peroxidase, has been shown to yield 2,7-diaminophenazine. researchgate.net This reaction proceeds through the formation of radical intermediates that subsequently couple to form the final phenazine (B1670421) structure.

A general representation of this condensation is the reaction of appropriate diamines with a dicarbonyl compound. ontosight.ai

Halogenated derivatives of diaminophenazines are valuable as intermediates for further functionalization. A one-pot synthesis for 7,8-dihalo-2,3-diaminophenazines has been developed, which is based on the oxidative condensation of 4,5-dihalo-1,2-diaminobenzenes in aqueous conditions. nih.govosti.govacs.orgacs.org This method can be scaled up and is convenient. nih.govacs.org

A notable challenge in aqueous synthesis is the formation of undesired hydroxylation byproducts. nih.govosti.govacs.org This issue can be overcome by the addition of a stoichiometric amount of acetone (B3395972) during the oxidation step. nih.govosti.govacs.org This modification selectively leads to the formation of 7,8-dihalo-2,2-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]phenazine derivatives in good to excellent yields. nih.govosti.govacs.org The imidazolidine (B613845) ring can then be hydrolyzed under reductive conditions to yield the desired 7,8-dihalo-2,3-diaminophenazines. nih.govacs.orgacs.org

Furthermore, highly reducing conditions can be employed for the selective monohydrodeamination of 2,3-di(methylamino) phenazine derivatives, allowing for additional structural variations of these phenazine building blocks. nih.govacs.org

Oxidative Condensation Reactions of Precursors

Biocatalytic and Green Chemistry Approaches in 2,7-Diaminophenazine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Biocatalysis and green chemistry principles have been successfully applied to the synthesis of 2,7-diaminophenazine.

Enzymes such as horseradish peroxidase (HRP) and laccase have been effectively used to catalyze the synthesis of diaminophenazines.

Horseradish Peroxidase (HRP): HRP catalyzes the oxidation of m-phenylenediamine by hydrogen peroxide to produce 2,7-diaminophenazine. researchgate.net This enzymatic reaction has been studied using various analytical techniques, which indicate that under specific conditions, only one enzymatic product is formed. researchgate.net The optimal conditions for this reaction have been identified as 2.0 × 10⁻³ mol/L of m-phenylenediamine and 9.0 × 10⁻⁴ mol/L of H₂O₂ in a buffered solution at room temperature for 60 minutes. researchgate.net

Laccase: Laccases are versatile biocatalysts that can be used for the synthesis of various heterocyclic compounds, including phenazines. mdpi.com For example, the oxidative dimerization of 2,5-diamino-benzenesulfonic acid by a laccase from Myceliophthora thermophila results in the formation of 2,7-diaminophenazine-1,6-disulfonic acid. mdpi.comresearchgate.net Laccases, which are widely found in bacteria, fungi, insects, and plants, can catalyze the oxidation of a variety of compounds, including phenols, anilines, and aromatic amines, coupled with the four-electron reduction of dioxygen to water. mdpi.com Fungal laccases are often favored due to their generally high redox potentials. acs.org

The use of biocatalysts like laccase aligns with the principles of green chemistry by enabling reactions under mild conditions, often in aqueous media, and with high specificity. mdpi.comnih.gov The development of novel catalysts, such as 2,7-diaminophenazine supported on nanocellulose (DAP@CNC), represents a move towards recyclable and sustainable catalytic systems. tandfonline.comresearchgate.net This nanocatalyst has been successfully used for the synthesis of isoxazolo[4,3-e]indazole derivatives. tandfonline.comresearchgate.net The advantages of such protocols include simple procedures, high yields, short reaction times, and the ability to easily separate and reuse the catalyst. researchgate.net

Enzyme-Catalyzed Oxidation Mechanisms (e.g., Horseradish Peroxidase, Laccase)

Derivatization and Functionalization Strategies of the 2,7-Diaminophenazine Core

The 2,7-diaminophenazine structure serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a wide range of functionalized analogues. The amino groups at the 2 and 7 positions are particularly amenable to derivatization, enhancing the molecule's solubility in polar solvents and enabling its use in various synthetic applications. cymitquimica.com

One strategy involves the reaction of 2,7-diaminophenazine with other molecules to create more complex structures. For example, it has been supported on nanocellulose to create a novel nanocatalyst. tandfonline.com Another approach is the synthesis of nitroarene prodrugs by reacting potent halogenated phenazine analogues with (4-nitrophenyl)methanesulfonyl chloride. nih.gov

Laccase-catalyzed derivatization has also been employed to create novel compounds. For instance, laccases have been used to couple aminoglycoside antibiotics like kanamycin, tobramycin, and gentamicin (B1671437) with a laccase substrate to produce new antibiotic derivatives. nih.gov This enzymatic approach offers a cost-effective method with mild reaction conditions and high specificity. nih.gov

Chemical Modification for Tailored Properties

The inherent structure of 2,7-diaminophenazine, featuring reactive amino groups, makes it a versatile platform for chemical modification. cymitquimica.com These modifications are pursued to fine-tune the molecule's chemical and physical characteristics, leading to tailored properties for specific applications in fields like materials science and catalysis. cymitquimica.comontosight.ai

One significant strategy involves the immobilization of 2,7-diaminophenazine onto a support material to create novel functional materials. A notable example is the supporting of 2,7-diaminophenazine on nanocellulose (DAP@CNC). tandfonline.comresearchgate.net In this process, the hydroxyl groups on the surface of the nanocellulose are converted to amino groups through an amination process with 2,7-diaminophenazine. tandfonline.com The resulting material, characterized by techniques such as FTIR, XRD, and SEM, exhibits a porous structure with dispersed 2,7-diaminophenazine sites. tandfonline.com This functionalized nanocellulose has been designed for use as a recyclable nanocatalyst. tandfonline.comresearchgate.net The simple and environmentally friendly procedure yields a catalyst that can be easily separated and reused without a significant loss of its catalytic efficiency. researchgate.net

Another avenue for tailoring properties is through the synthesis of functionalized analogues by introducing various substituents onto the phenazine core. The presence of amino groups facilitates further functionalization, enhancing its versatility in synthetic chemistry. cymitquimica.com For instance, enzymatic methods have been employed to create derivatives such as 2,7-diaminophenazine-1,6-disulfonic acid. mdpi.com This compound is synthesized through the oxidative dimerization of 2,5-diamino-benzenesulfonic acid using a laccase from Myceliophthora thermophila. mdpi.com

Furthermore, methodologies developed for other phenazine isomers, such as the synthesis of halogenated diaminophenazines, highlight the potential for creating a wide array of functionalized analogues. acs.orgosti.gov The introduction of halogen atoms can significantly alter the electronic and photophysical properties of the phenazine scaffold, offering a route to new fluorophores. acs.org These synthetic strategies underscore the broad potential for creating a diverse library of 2,7-diaminophenazine derivatives with specifically engineered properties. researchgate.net

Integration into Polyfunctional Phenazine Frameworks

The structure of 2,7-diaminophenazine makes it an ideal building block for constructing larger, complex molecular architectures such as polyfunctional phenazines and covalent organic frameworks (COFs). acs.orgacs.org These frameworks are of significant interest due to their well-defined, porous, and π-conjugated structures, which are suitable for applications in semiconductors and catalysis. acs.org

2,7-Diaminophenazine can be used as an amine-based building unit in the polycondensation reactions that form COFs. acs.org In the design of these frameworks, building units with specific geometries are connected via strong covalent bonds (such as imine, phenazine, or azine linkages) to form extended, crystalline, and porous polygonal skeletons. acs.org The integration of donor-acceptor units, where 2,7-diaminophenazine can act as an electron-rich component, is a key strategy in developing semiconducting COFs. acs.org

Moreover, functionalized analogues of diaminophenazines are considered attractive intermediates for the preparation of extended polyheteroacenes. acs.orgosti.gov For example, the synthesis of 7,8-dihalo-2,3-diaminophenazines provides versatile building blocks that can be further functionalized. acs.orgosti.gov This highlights a general strategy where derivatives of diaminophenazines can serve as key intermediates, enabling the synthesis of more complex, multi-ring heterocyclic systems with potential applications in organic electronics. cymitquimica.comacs.org

Advanced Spectroscopic and Structural Characterization of 2,7 Diaminophenazine

Vibrational Spectroscopy for Molecular Structure Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers deep insights into the molecular structure of 2,7-diaminophenazine by probing the vibrational modes of its constituent atoms.

N-H Stretching: Bands corresponding to the N-H stretching vibrations of the primary amine groups are typically observed in the region of 3300-3500 cm⁻¹.

C=N Stretching: The stretching vibration of the C=N bonds within the phenazine (B1670421) ring system gives rise to a characteristic band.

Aromatic C=C Stretching: Vibrations associated with the carbon-carbon double bonds of the aromatic rings are also prominent.

C-N Stretching: The stretching of the C-N bond connecting the amino group to the phenazine core is another identifiable feature.

Ring Hydrogen Deformation: Out-of-plane and in-plane bending vibrations of the C-H bonds on the aromatic rings provide further structural information.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 2,7-diaminophenazine, FT-Raman studies help to further elucidate the vibrations of the carbon skeleton and other symmetric modes within the molecule.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to assign the observed vibrational frequencies to specific atomic motions within the molecule, providing a more detailed and accurate structural interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of 2,7-diaminophenazine. One-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) techniques provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of 2,7-diaminophenazine reveals distinct signals for the aromatic protons and the protons of the amino groups. The chemical shifts and coupling patterns of the aromatic protons are indicative of their positions on the phenazine ring system.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the 2,7-diaminophenazine structure gives rise to a separate signal, with its chemical shift dependent on its local electronic environment.

Table 1: Representative NMR Data for Diaminophenazine Derivatives

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹³C | 149.53, 132.57, 129.11, 127.75, 123.02, 96.88 rsc.org |

| ¹H | 7.61 (s, 4H), 7.51 (s, 2H), 6.51 (s, 6H) rsc.org |

Note: Data corresponds to a diaminophenazine derivative and may vary for 2,7-diaminophenazine.

Mass Spectrometry for Molecular Identity and Purity Assessment (MS, HRMS)

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are essential techniques for confirming the molecular weight and elemental composition of 2,7-diaminophenazine, thereby verifying its identity and assessing its purity.

Mass Spectrometry (MS): In a typical mass spectrum of 2,7-diaminophenazine, a prominent peak corresponding to the molecular ion (M⁺) is observed at a mass-to-charge ratio (m/z) of approximately 210, which matches the compound's molecular weight. nih.gov The fragmentation pattern observed in the mass spectrum can provide additional structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the precise elemental formula of the molecule. For instance, the calculated exact mass for the protonated molecule of a diaminophenazine derivative, [C₁₂H₁₂N₄]²⁺, is 212.1051, with experimental findings closely matching this value at 212.1010. rsc.org Similarly, for another derivative, the calculated m/z for [M+H]⁺ was 539.2230, and the found value was 539.2236. semanticscholar.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electronic Absorption and Emission Spectroscopy for Optical Properties (UV-Vis, Fluorescence)

The optical properties of 2,7-diaminophenazine are characterized by its electronic absorption and emission spectra, which are determined using UV-Visible (UV-Vis) and fluorescence spectroscopy. These properties are a direct consequence of the compound's extended π-conjugated system.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 2,7-diaminophenazine typically exhibits distinct absorption bands in the ultraviolet and visible regions. These absorptions are attributed to π-π* and n-π* electronic transitions within the phenazine core and are influenced by the presence of the amino groups. For example, a diaminophenazine derivative showed strong absorption in the visible region. arkat-usa.org

Fluorescence Spectroscopy: 2,7-Diaminophenazine is known to be fluorescent, meaning it emits light after absorbing it. The fluorescence spectrum provides information about the excited state of the molecule. The emission wavelength and quantum yield are key parameters that characterize its fluorescent properties. For instance, diaminophenazine derivatives have been shown to exhibit moderate emission in the 500-550 nm range. arkat-usa.org The fluorescent properties of these compounds make them useful in various applications, including as fluorescent probes.

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures

Furthermore, XRD reveals the supramolecular structure, which describes how individual molecules of 2,7-diaminophenazine pack together in the crystal lattice. This packing is often governed by intermolecular interactions such as hydrogen bonding (involving the amino groups) and π-π stacking (between the aromatic phenazine rings). Understanding the supramolecular assembly is crucial as it can significantly influence the material's bulk properties. Theoretical calculations are often used to complement experimental XRD data. researchgate.net

Microscopic and Surface Analysis for Advanced Materials (SEM, TEM)

When 2,7-diaminophenazine is incorporated into advanced materials, such as nanoparticles or composites, its morphology and surface characteristics are investigated using high-resolution microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of materials containing 2,7-diaminophenazine. It is used to analyze the shape, size distribution, and surface texture of particles or films.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of the internal structure of materials. It can be used to observe the dispersion of 2,7-diaminophenazine within a matrix, the morphology of nanostructures, and to confirm the formation of specific phases. For example, TEM has been used to analyze the products of o-phenylenediamine (B120857) oxidation. acs.orgscispace.com

These microscopic techniques are vital for understanding how the structure of 2,7-diaminophenazine-based materials at the nano- and micro-scale influences their macroscopic properties and performance in various applications.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection and Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used for the detection and characterization of 2,7-diaminophenazine at very low concentrations. The SERS effect relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically silver or gold.

For 2,7-diaminophenazine, SERS can provide detailed structural information, similar to conventional Raman spectroscopy, but with a significantly amplified signal. This enhancement allows for the analysis of trace amounts of the compound. The SERS spectra of 2,7-diaminophenazine are influenced by the pH of the environment, as the protonation state of the amino groups affects the vibrational modes. preprints.org Both neutral and protonated forms of diaminophenazine exhibit intense SERS spectra. mdpi.com This technique is particularly useful for studying the interaction of 2,7-diaminophenazine with surfaces and for developing sensitive detection methods.

Theoretical and Computational Investigations of 2,7 Diaminophenazine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. For phenazine (B1670421) derivatives, DFT calculations are instrumental in determining key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. chem960.com

While specific DFT data for 2,7-diaminophenazine is not extensively documented in dedicated studies, research on closely related isomers like 2,3-diaminophenazine and their metal complexes provides valuable insights. For instance, DFT calculations on Schiff bases derived from 2,3-diaminophenazine revealed HOMO-LUMO energy gaps ranging from 2.525 to 3.294 eV. uni.lu A smaller energy gap generally implies higher chemical reactivity and lower stability. chem960.com The presence of two amino groups at the 2 and 7 positions in 2,7-diaminophenazine is expected to raise the HOMO energy level significantly due to their strong electron-donating nature, thereby reducing the HOMO-LUMO gap and enhancing the molecule's reactivity compared to the unsubstituted phenazine core.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A smaller HOMO-LUMO gap corresponds to lower hardness (i.e., higher softness) and greater reactivity. chem960.com

Electrophilicity Index (ω): Quantifies the electron-accepting capability.

These descriptors are crucial for predicting how 2,7-diaminophenazine will behave in different chemical environments, particularly its propensity for engaging in electrophilic or nucleophilic interactions.

Table 1: Key Electronic Properties and Reactivity Descriptors from DFT Note: The values below are illustrative for a generic diaminophenazine derivative based on available literature and are not specific experimental or calculated values for 2,7-diaminophenazine unless cited.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. chem960.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. nih.gov |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Indicates the power to attract electrons. researchgate.net |

Computational Analysis of Reaction Mechanisms and Pathways

Computational chemistry plays a vital role in elucidating complex reaction mechanisms, providing a step-by-step view of chemical transformations that are often difficult to observe experimentally.

A notable study investigated the reaction mechanism for the synthesis of isoxazolo[4,3-e]indazole derivatives. This reaction utilized a novel nanocatalyst composed of 2,7-diaminophenazine supported on nanocellulose (DAP@CNC). easychem.orgresearchgate.net The process involves the nucleophilic substitution of a hydrogen atom in 5-nitro-1-p-tolyl-1H-indazole with various 2-phenylacetonitrile (B1602554) derivatives. easychem.orgresearchgate.net The mechanism of this transformation was investigated in detail using DFT-based modeling. easychem.orgresearchgate.net Such computational studies are essential for understanding the role of the catalyst, identifying transition states, and determining the energy barriers associated with different reaction pathways, thereby optimizing reaction conditions for higher yields and efficiency. easychem.orgnih.gov The use of DFT-based reactivity indexes helped in understanding the reactivity and regiochemistry of the reactions. easychem.org

Molecular Docking Simulations for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. This method is crucial for drug discovery and materials science to understand intermolecular interactions.

While extensive molecular docking studies have been performed on the 2,3-diaminophenazine isomer, revealing its binding affinity towards DNA, specific molecular docking simulations for 2,7-diaminophenazine are not prominently featured in the reviewed literature. nih.govresearchgate.net Studies on the 2,3-isomer have shown that the phenazine ring structure is effective in DNA binding, an interaction that is critical to its biological activity. researchgate.net

For 2,7-diaminophenazine, it is hypothesized that the planar aromatic phenazine core and the hydrogen-bonding capabilities of the two amino groups would facilitate significant non-covalent interactions. unt.edu These interactions could include hydrogen bonds, π-π stacking, and anion-π interactions. unt.edu Molecular docking simulations would be an invaluable tool to explore these potential interactions with various biological targets or other molecules, providing insights into its potential as a bioprobe or a functional component in supramolecular chemistry. arxiv.org

Photophysical Properties and Electronic Transitions via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. unimas.my

For phenazine derivatives, TD-DFT calculations are used to predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions, which relate to the intensity of the absorption. arxiv.org The electronic transitions in molecules like 2,7-diaminophenazine are typically π-π* transitions, originating from the delocalized aromatic system. The amino groups at the 2 and 7 positions are expected to cause a significant red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the parent phenazine molecule due to the extension of the conjugated system and the electron-donating effect of the amino groups.

Studies on halogenated 2,3-diaminophenazines have successfully used TD-DFT to capture the main trends in their absorption and emission properties. researchgate.net Similarly, investigations into other functionalized phenazine dyes have shown that TD-DFT can accurately predict color tuning based on the electronic nature of the substituents. nih.gov Although specific TD-DFT spectral data for 2,7-diaminophenazine is scarce, these related studies confirm that TD-DFT is a reliable tool for predicting its photophysical behavior, which is essential for applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs).

Table 2: Parameters Investigated by TD-DFT

| Parameter | Description | Importance |

|---|---|---|

| Absorption Wavelength (λabs) | Wavelength of light absorbed to promote an electron to an excited state. | Determines the color of the compound and its efficiency in harvesting light. unimas.my |

| Emission Wavelength (λem) | Wavelength of light emitted when an electron returns to the ground state. | Characterizes the fluorescence or phosphorescence properties. researchgate.net |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of an electronic transition. | Correlates with the intensity of an absorption band. arxiv.org |

| Electronic Transition Type | Nature of the orbital transition (e.g., π→π, n→π). | Explains the origin of the absorption/emission and the influence of the solvent. |

Charge Transfer and Delocalization Analysis (e.g., Natural Bond Orbital, ETS-NOCV)

The Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method is another powerful tool that decomposes the chemical bond into meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital interaction terms. The orbital interaction term can be further broken down into contributions from different orbital pairs, providing a detailed picture of σ-donation and π-back-donation in chemical bonds, especially in metal-ligand interactions. While often applied to organometallic complexes, ETS-NOCV can also elucidate the nature of non-covalent interactions, quantifying the orbital contributions to phenomena like hydrogen bonding and π-stacking, which would be relevant for understanding the intermolecular behavior of 2,7-diaminophenazine.

Electrochemical Research and Redox Chemistry of 2,7 Diaminophenazine

Cyclic Voltammetry and Reversible Redox Processes

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of 2,7-diaminophenazine. In these studies, the compound typically exhibits a pair of reversible redox peaks. For instance, in an enzymatic reaction product identified as 2,7-diaminophenazine, the cyclic voltammogram showed a pair of completely symmetric reduction and oxidation peaks, which is indicative of a complete adsorption reversible redox process on a mercury electrode. researchgate.net This reversibility is a crucial characteristic for applications requiring stable and repeatable electrochemical cycling. The separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram provides insight into the reversibility of the electron transfer process. For an ideal reversible system, this value is independent of the scan rate. asdlib.org Deviations from this ideal behavior can indicate quasi-reversible or irreversible kinetics. asdlib.org

The electrochemical response of phenazine (B1670421) derivatives, including 2,7-diaminophenazine, can be influenced by factors such as the presence of substituents and the pH of the solution. researchgate.net For example, studies on various 2,7-disubstituted phenazines have shown that the redox potentials can be tuned by the electron-donating or electron-withdrawing nature of the substituents. researchgate.net

Elucidation of Electron Transfer Properties in Electrochemical Systems

The environment, such as the supporting electrolyte and solvent, plays a significant role in the electron transfer kinetics. For instance, the electrochemical behavior of 2,3-diaminophenazine, a related compound, was found to differ between acidic aqueous solutions and acetonitrile (B52724) solutions. researchgate.netjst.go.jp The development of materials that enhance electron transfer, such as composites with conductive polymers or carbon nanomaterials, is an active area of research. mdpi.comsemanticscholar.orgdiva-portal.org For example, incorporating phenazine-based covalent organic frameworks (COFs) with conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) has been shown to improve electrical access to the redox sites. semanticscholar.orgsci-hub.se

Investigation of the 2,7-Diaminophenazine/N,N′-Dihydro-2,7-Diaminophenazine Interconversion

The core redox reaction of 2,7-diaminophenazine involves its reversible conversion to N,N′-dihydro-2,7-diaminophenazine. This process is a two-electron, two-proton coupled reaction. researchgate.net

2,7-Diaminophenazine + 2e⁻ + 2H⁺ ⇌ N,N′-Dihydro-2,7-diaminophenazine

This interconversion is central to its function as a redox mediator and in energy storage applications. researchgate.netsci-hub.se The forward reaction is a reduction, and the reverse is an oxidation. The reversibility of this reaction is critical for the long-term stability and cyclability of electrochemical systems employing this compound. researchgate.net Spectroelectrochemical studies can be used to monitor the changes in the electronic structure of the molecule during this interconversion.

Development of 2,7-Diaminophenazine as a Redox-Active Material

Due to its favorable electrochemical properties, 2,7-diaminophenazine is being explored as a redox-active material in various applications. cymitquimica.com Its ability to undergo stable and reversible redox reactions makes it a promising candidate for energy storage systems, such as batteries and supercapacitors. semanticscholar.orgsci-hub.se

One area of development involves incorporating 2,7-diaminophenazine into more complex structures like covalent organic frameworks (COFs). semanticscholar.orgsci-hub.se These materials offer a high density of redox-active sites and a porous structure that can facilitate ion transport. semanticscholar.org A COF synthesized from 2,7-diaminophenazine (DAPH-TFP COF) demonstrated excellent electrical access to its redox sites and showed promise as a cathode material in lithium-ion batteries. semanticscholar.orgsci-hub.se The performance of such materials can be further enhanced by creating composites with conductive materials to improve electron transport. semanticscholar.orgsci-hub.se

The tunability of the phenazine core through chemical modification allows for the optimization of its redox potential and other properties for specific applications. osti.gov This molecular-level control is a key advantage in the design of next-generation redox-active materials.

Applications of 2,7 Diaminophenazine in Advanced Materials Science

Organic Electronics and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaic Cells)

2,7-Diaminophenazine is recognized for its potential in the field of organic electronics due to its redox-active nature and conjugated system. americanelements.com The compound's structure suggests suitability for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The amino groups can be functionalized to tune its electronic properties and solubility, which is a key aspect in the fabrication of organic electronic devices. americanelements.com

However, while the potential is noted, specific research detailing the performance and integration of 2,7-diaminophenazine into OLEDs or OPVs is limited in currently available literature. Much of the research on diaminophenazine isomers for these applications has concentrated on the 2,3-diaminophenazine isomer. Further investigation is required to fully ascertain the practical applications and efficiency of the 2,7-isomer in this domain.

Fluorescent Dyes and Probes for Advanced Imaging

Phenazine (B1670421) derivatives are known for their fluorescent properties, and 2,7-diaminophenazine is no exception. ontosight.ai Its inherent fluorescence makes it a candidate for use in advanced imaging techniques. The development of fluorescent probes is critical for visualizing cellular structures and biological processes without the need for genetic manipulation. nih.gov

While there is extensive research on fluorescent probes, specific studies detailing the application of 2,7-diaminophenazine as a primary fluorophore for advanced imaging are not widely documented. Research in this area has often focused on related but structurally distinct compounds like 2,7-diaminobenzopyrylium (DAB) dyes, which have been successfully used as live-cell mitochondrial stains. nih.govnih.govdyecraftlab.comjanelia.org These DAB dyes are synthesized from 7-aminocoumarin (B16596) precursors and exhibit high photostability and tunable spectral properties suitable for fluorescence microscopy. nih.gov The exploration of 2,7-diaminophenazine itself as a fluorescent probe for specific advanced imaging applications remains an area for future research.

Integration into Nanostructured Materials (e.g., Carbon Felt Composites, Nanocellulose Supports)

A significant application of 2,7-diaminophenazine in materials science is its integration into nanostructured materials to create functional composites.

Nanocellulose Supports: Researchers have successfully supported 2,7-diaminophenazine on nanocellulose (DAP@CNC) to create a novel and recyclable nanocatalyst. alfa-chemistry.com This composite was synthesized for use in organic reactions, demonstrating the role of nanocellulose as a sustainable and efficient support material. alfa-chemistry.com The nanocellulose support provides a high surface area and allows for the easy separation and reuse of the catalyst. alfa-chemistry.com The characterization of the DAP@CNC composite was carried out using various analytical techniques, as detailed in the table below.

| Analytical Technique | Observation for DAP@CNC Composite | Reference |

| Fourier-transform infrared spectroscopy (FTIR) | Confirmed the presence of 2,7-diaminophenazine on the nanocellulose support. | alfa-chemistry.com |

| X-ray diffraction (XRD) | Showed the crystalline structure of the composite material. | alfa-chemistry.com |

| Thermogravimetric analysis (TGA) | Determined the thermal stability of the nanocatalyst. | alfa-chemistry.com |

| Scanning electron microscopy (SEM) | Revealed the surface morphology of the composite. | alfa-chemistry.com |

| Transmission electron microscopy (TEM) | Provided insight into the internal structure and dispersion. | alfa-chemistry.com |

| Elemental analysis (CHN) | Confirmed the composition of the synthesized material. | alfa-chemistry.com |

Carbon Felt Composites: Carbon felt is a porous material with high thermal stability and electrical conductivity, making it a suitable matrix for various functional materials. kuleuven.beresearchgate.net While research has been conducted on creating composites of carbon felt with the 2,3-isomer of diaminophenazine for applications like lithium-ion batteries, specific studies on 2,7-diaminophenazine integrated into carbon felt are not prominent in the reviewed literature. The potential for creating such composites for applications in energy storage or catalysis exists but requires further dedicated research.

Self-Assembly on Surfaces and Interfaces (e.g., MoSe2 Mirror Twin Boundaries)

The self-assembly of organic molecules on well-defined surfaces is a powerful bottom-up approach for creating ordered nanostructures with potential applications in electronics and sensors. Research in this area has explored the use of phenazine derivatives.

Specifically, studies have demonstrated the selective self-assembly of 2,3-diaminophenazine (a different isomer) on the mirror twin boundaries (MTBs) of molybdenum diselenide (MoSe₂) surfaces. nih.govdaneshyari.com The metallic MTB networks on the MoSe₂ film are more chemically reactive than the pristine areas, acting as a template for the organic molecules to form hexagonal porous nanostructures. nih.gov This site-specific self-assembly is driven by the electrostatic interaction between the amino groups of the diaminophenazine molecule and the metallic MTBs. nih.gov

Currently, there is a lack of specific research in the available literature detailing the self-assembly of the 2,7-diaminophenazine isomer on surfaces like MoSe₂. Due to the different positioning of the amino groups, the self-assembly behavior of the 2,7-isomer would likely differ from that of the 2,3-isomer, presenting an interesting avenue for future investigation into creating novel surface-supported nanostructures.

Catalytic Applications of 2,7 Diaminophenazine and Its Composites

Heterogeneous Catalysis Using Supported 2,7-Diaminophenazine (e.g., Nanocellulose Composites)

The immobilization of catalytically active compounds onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as ease of separation, reusability, and enhanced stability. 2,7-Diaminophenazine (DAP) has been successfully employed in this context, particularly when supported on nanocellulose.

A notable example is the design of 2,7-Diaminophenazine supported on nanocellulose (DAP@CNC). sigmaaldrich.comamericanelements.com This novel nanocatalyst was synthesized and characterized using a comprehensive suite of analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and elemental analysis (CHN). americanelements.com The resulting composite material leverages the high surface area and sustainability of nanocellulose as a support for the catalytically active DAP. americanelements.comnih.gov

The catalytic efficacy of DAP@CNC has been demonstrated in the synthesis of isoxazolo[4,3-e]indazole derivatives. americanelements.comfishersci.se This reaction proceeds via the nucleophilic substitution of a hydrogen atom in 5-nitro-1-p-tolyl-1H-indazole with various 2-phenylacetonitrile (B1602554) derivatives in a basic medium. americanelements.com The protocol is noted for its simple procedure, high yields, short reaction times, and environmentally benign nature. americanelements.com A key advantage of this heterogeneous catalyst is its facile separation from the reaction mixture by simple filtration, allowing it to be reused multiple times without a significant loss of catalytic efficiency. americanelements.comfishersci.se

| Catalyst System | Substrates | Product | Key Advantages |

| DAP@CNC | 5-nitro-1-p-tolyl-1H-indazole, 2-phenylacetonitrile derivatives | Isoxazolo[4,3-e]indazole derivatives | High yields, Short reaction time, Reusable, Environmentally benign. americanelements.com |

Enzyme-Mimetic Catalysis and Nanozyme Development

Nanozymes are nanomaterials that exhibit enzyme-like characteristics, offering a robust alternative to natural enzymes due to their stability and cost-effectiveness. nih.gov The redox-active nature of phenazine (B1670421) compounds, including 2,7-diaminophenazine, makes them candidates for the development of enzyme-mimetic systems. fishersci.fi

While much of the research in phenazine-based nanozymes has focused on the oxidative dimerization of o-phenylenediamine (B120857) to its isomer, 2,3-diaminophenazine (DAP), as a colorimetric reporter, the underlying principles are relevant to 2,7-diaminophenazine. wikipedia.orguni.lunih.gov These reactions are often catalyzed by materials mimicking peroxidase or oxidase activity. nih.govnih.gov For instance, various nanozymes, including metal oxides and metallic nanoparticles, catalyze the oxidation of substrates in the presence of an oxidizing agent like hydrogen peroxide, a process central to peroxidase-like activity. nih.govnih.gov

The amino groups and the phenazine core of 2,7-diaminophenazine allow it to participate in redox reactions, a key feature for mimicking oxidoreductase enzymes. fishersci.fi The development of nanozymes often involves the coordination of metal ions or the functionalization of nanomaterial surfaces, areas where 2,7-diaminophenazine's structure could be advantageous. thermofisher.com Although direct and extensive reports on 2,7-diaminophenazine as a primary component in nanozyme development are still emerging, its inherent electrochemical properties suggest significant potential in this field.

Role in Oxidative Coupling Reactions

Oxidative coupling reactions are fundamental transformations in organic chemistry for the formation of C-C, C-N, and C-O bonds. 2,7-Diaminophenazine and its derivatives are intrinsically linked to this class of reactions, both as products of oxidative coupling and as potential mediators of such transformations.

A clear example is the enzyme-catalyzed synthesis of a 2,7-diaminophenazine derivative. The oxidative dimerization of 2,5-diaminobenzenesulfonic acid, when catalyzed by the enzyme laccase in the presence of oxygen, yields 2,7-diaminophenazine-1,6-disulfonic acid. acs.orgtcichemicals.comfishersci.se This reaction, occurring at a pH of 5.0, demonstrates the formation of the phenazine skeleton through an oxidative coupling pathway. tcichemicals.comfishersci.se Laccases are multicopper oxidases that catalyze the oxidation of various aromatic substrates, particularly phenols and arylamines, making them powerful tools for green chemistry. acs.org

The core structure of 2,7-diaminophenazine is inherently redox-active, a property that allows it to facilitate or participate in electron transfer processes that are central to oxidative coupling. fishersci.fi The oxidation of arylamines, for instance, can lead to various coupled products, including cyclic diarylamines like phenazines. tcichemicals.com This reactivity underscores the potential of 2,7-diaminophenazine to act as a catalyst or mediator in reactions involving the oxidation and subsequent coupling of other organic substrates.

Catalytic Activity in Organic Transformations and Synthesis

Beyond its role in specific reaction types, 2,7-diaminophenazine-based catalysts have shown utility in broader organic synthesis, enabling the construction of complex heterocyclic molecules.

The nanocellulose-supported 2,7-diaminophenazine (DAP@CNC) catalyst is a prime example of this application. americanelements.com Its use in the synthesis of isoxazolo[4,3-e]indazole derivatives highlights its effectiveness in facilitating complex organic transformations. americanelements.comfishersci.se The reaction, which involves a nucleophilic substitution of hydrogen, was also tested with potassium hydroxide (B78521) (KOH) as a catalyst for comparison. americanelements.com The DAP@CNC system, however, provides the benefits of a heterogeneous, recyclable catalyst. americanelements.com

The mechanism of such reactions can be investigated using theoretical methods like density functional theory (DFT) to understand the catalyst's role at a molecular level. americanelements.com The development of such supported catalysts is economically and environmentally attractive for researchers because it offers a simple and mild procedure that provides clean conversions in short reaction times. fishersci.se The versatility of supported catalysts like DAP@CNC suggests potential applications in other organic transformations, such as the synthesis of biaryl derivatives through coupling reactions. americanelements.com

Sensor Development and Biosensing Strategies Based on 2,7 Diaminophenazine

Electrochemical Sensors for Analyte Detection

The electrochemical properties of 2,7-diaminophenazine are central to its application in sensor development. The compound is the enzymatic product of the horseradish peroxidase (HRP) catalyzed oxidation of m-phenylenediamine (B132917) (MPD) by hydrogen peroxide. researchgate.net Investigations using cyclic voltammetry have shown that 2,7-diaminophenazine exhibits a pair of reversible redox peaks. researchgate.net This electrochemical behavior corresponds to a reversible, two-electron reduction to form N,N′-dihydro-2,7-diaminophenazine, which can be reversibly reoxidized back to its original state. researchgate.net

This distinct and reversible redox activity allows 2,7-diaminophenazine to be used as an electroactive label in electrochemical assays. researchgate.net The process occurs as a complete adsorption reversible redox process on a mercury electrode, with symmetric reduction and oxidation peaks. researchgate.net Further studies on 2,7-disubstituted phenazines have also been conducted using cyclic voltammetry in acetonitrile (B52724), demonstrating that phenazines show two distinct cathodic peaks and corresponding anodic peaks, with the peak potentials being influenced by the nature of the substituents. researchgate.net

Fluorescent and Colorimetric Sensing Platforms

While its isomer, 2,3-diaminophenazine, is widely utilized in fluorescent and colorimetric sensing, dedicated sensing platforms based on the specific fluorescent or colorimetric properties of 2,7-diaminophenazine are not extensively documented in the reviewed literature. The distinct color of 2,7-diaminophenazine is associated with its conjugated system, which influences its optical properties, but its application as a primary signaling agent in fluorescent or colorimetric probes appears less common than its use in electrochemical systems. cymitquimica.com

Enzyme-Linked Immunosorbent Assay (ELISA) Detection Systems

The enzymatic generation of 2,7-diaminophenazine from m-phenylenediamine by horseradish peroxidase (HRP) has been successfully applied to create a voltammetric enzyme-linked immunoassay (ELISA) system. researchgate.net In this setup, HRP acts as the enzyme label. Its catalytic action on the substrate m-phenylenediamine in the presence of hydrogen peroxide produces 2,7-diaminophenazine. researchgate.net

Instead of a colorimetric or fluorometric signal, the assay's endpoint is the electrochemical detection of the generated 2,7-diaminophenazine. researchgate.net This approach has been used for the detection of the Tobacco Mosaic Virus (TMV). researchgate.net The sensitivity of this voltammetric ELISA method for TMV was reported to be higher than that of a conventional spectrophotometric ELISA that uses an alternative substrate system. researchgate.net

Biosensing for Biomolecules and Environmental Analytes

The primary application of 2,7-diaminophenazine in biosensing is for the detection of specific biomolecules through electrochemical immunoassays. researchgate.net

Biomolecule Detection: A key example is the detection of the Tobacco Mosaic Virus (TMV). In a voltammetric ELISA, HRP-labeled antibodies bind to the target virus. The subsequent enzymatic reaction with m-phenylenediamine and H₂O₂ produces 2,7-diaminophenazine, which is then quantified electrochemically. researchgate.net This system achieved a detection limit of 0.25 ng/mL for clarified TMV. researchgate.net

Environmental Analyte Detection: The United States Environmental Protection Agency (EPA) has compiled data on the environmental fate and transport of 2,7-diaminophenazine, including predictions for its soil adsorption coefficient and bioconcentration factor, which are relevant for environmental monitoring contexts. epa.gov However, specific biosensors for environmental analytes that use 2,7-diaminophenazine as the signaling molecule were not detailed in the reviewed research.

| Analyte | Sensor Type | Principle | Limit of Detection |

| Tobacco Mosaic Virus (TMV) | Voltammetric ELISA | HRP-catalyzed oxidation of m-phenylenediamine to electroactive 2,7-diaminophenazine. researchgate.net | 0.25 ng/mL researchgate.net |

Design and Optimization of Ratiometric Fluorescence Sensors

The design and optimization of ratiometric fluorescence sensors are advanced techniques that rely on measuring the ratio of fluorescence intensities at two different wavelengths to provide built-in self-calibration. While this is a prominent area of research for other fluorescent compounds, including the isomer 2,3-diaminophenazine, specific studies detailing the design and application of 2,7-diaminophenazine in ratiometric fluorescence sensors were not identified in the available literature.

Intermolecular Interactions and Biological Research Applications

DNA Binding Properties and Intercalation Studies

Phenazine (B1670421) derivatives are known for their ability to interact with DNA, often through intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to changes in the DNA's structure and function.

Studies on derivatives of the core phenazine structure, such as proflavine (B1679165) (3,6-diaminoacridine), have provided insights into how substitutions on the phenazine ring affect DNA binding. For instance, a series of 2,7-di-alkyl-substituted proflavine derivatives were synthesized to study their DNA binding and biological properties. The binding of derivatives like 2,7-dimethyl and 2,7-diethyl proflavine to closed circular duplex DNA demonstrated the unwinding characteristic of intercalation. nih.gov However, as the bulkiness of the alkyl groups at the 2 and 7 positions increased, the ability to intercalate and unwind DNA decreased. nih.gov The 2,7-di-t-butyl derivative, for example, did not unwind the DNA, suggesting that steric hindrance can prevent effective intercalation. nih.gov

Another related compound, 2,3-diaminophenazine (DAP), has been shown to exhibit weak intercalative binding to double-stranded DNA. bioone.orgmedchemexpress.com Ruthenium(II) arene complexes containing 2,3-diaminophenazine as a ligand have been synthesized and their interaction with calf thymus DNA (CT-DNA) was investigated. mdpi.comresearchgate.net These studies indicated that the extension of the aromatic system of the diamine ligand significantly enhances the DNA binding of the complex. mdpi.comresearchgate.net The binding mode was established as intercalation, which was supported by the increase in the relative viscosity of the DNA solution upon addition of the complexes. mdpi.comresearchgate.net Theoretical studies further suggest that these complexes can form strong covalent bonds with guanine (B1146940) bases in DNA. mdpi.comresearchgate.net

The interaction of these compounds with DNA is a critical aspect of their biological activity, including their potential as anticancer agents and their observed mutagenicity in certain bacterial strains. nih.gov

Interactions with Proteins and Enzymes in Biochemical Pathways

The biological effects of diaminophenazines are also mediated through their interactions with various proteins and enzymes. These interactions can modulate enzyme activity and interfere with cellular signaling pathways.

One area of significant research is the role of diaminophenazines in inhibiting the formation of advanced glycation end-products (AGEs). AGEs are formed through the non-enzymatic reaction of sugars with proteins or lipids and are implicated in the complications of diabetes. 2,3-Diaminophenazine has been identified as a potent inhibitor of AGE formation. nih.gov In experimental models of diabetes, 2,3-diaminophenazine was shown to reduce the accumulation of AGEs in tissues such as the mesenteric vasculature and the kidney. nih.gov This inhibitory effect is significant because, unlike some other AGE inhibitors like aminoguanidine, 2,3-diaminophenazine does not inhibit nitric oxide synthase, an enzyme with important physiological roles. nih.gov

The interaction of phenazine compounds with enzymes is also central to their use in analytical biochemistry. For example, the oxidation of o-phenylenediamine (B120857) (OPD) by horseradish peroxidase (HRP) to produce 2,3-diaminophenazine (DAP) is a widely used reaction in enzyme-linked immunosorbent assays (ELISAs). acs.orgpreprints.org The kinetics of this enzymatic reaction have been studied to optimize its use in these assays. acs.org The product, DAP, can be detected colorimetrically or by more sensitive techniques like surface-enhanced Raman spectroscopy (SERS). preprints.org

Furthermore, computational studies have been employed to explore the interactions between phenazine compounds and proteins. For instance, the chemical-protein interactome of pyocyanin, a virulence factor from Pseudomonas aeruginosa, was analyzed to identify drugs that could interfere with its biosynthesis. researchgate.net This approach highlights the potential for using structural information of phenazine derivatives to predict their interactions with protein targets and repurpose existing drugs for new therapeutic applications. researchgate.net

The ability of enzymes to catalyze the synthesis of phenazine structures has also been explored. Laccases, a type of multicopper oxidase, have been used to catalyze the oxidative dimerization of aromatic amines to form phenazine cores, such as 2,3-diaminophenazine and its derivatives. acs.orgmdpi.com This enzymatic approach offers a green and efficient alternative to chemical synthesis methods. acs.org

Role in Enzymatic Product Formation and Metabolism

2,7-Diaminophenazine itself can be a product of enzymatic reactions. The oxidation of m-phenylenediamine (B132917) (MPD) by hydrogen peroxide, catalyzed by horseradish peroxidase (HRP), results in the formation of 2,7-diaminophenazine. researchgate.net This reaction has been characterized using various analytical techniques, and the product, 2,7-diaminophenazine, exhibits reversible redox behavior. researchgate.net It can undergo a two-electron reduction to form N,N'-dihydro-2,7-diaminophenazine, which can then be reoxidized. researchgate.net This electrochemical property is of interest for applications in voltammetric enzyme-linked immunoassays. researchgate.net

The metabolism of other compounds can also lead to the formation of diaminophenazines. For example, the in vitro metabolism of benzofuroxan (B160326) by rat liver fractions has been shown to produce 2,3-diaminophenazine as a major metabolite. researchgate.net

The biosynthesis of various phenazine natural products by microorganisms has been extensively studied. acs.org These pathways involve a series of enzymatic reactions that modify the basic phenazine core to produce a diverse array of compounds with different biological activities. For instance, enzymes like monooxygenases and methyltransferases are involved in the synthesis of hydroxylated and methoxylated phenazines. acs.org While the direct enzymatic synthesis of 2,7-diaminophenazine in these pathways is not as commonly reported as other derivatives, the enzymatic machinery for creating the phenazine scaffold is well-established. acs.org

The formation of 2,7-diaminophenazine-1,6-disulfonic acid through the laccase-catalyzed dimerization of 2,5-diamino-benzenesulfonic acid further illustrates the role of enzymes in producing substituted diaminophenazine structures. mdpi.com

Future Research Directions and Emerging Paradigms for 2,7 Diaminophenazine

Advanced Synthetic Strategies for Enhanced Control and Scalability

While traditional synthesis methods for phenazine (B1670421) derivatives exist, future research is geared towards developing more advanced, controlled, and scalable synthetic protocols for 2,7-diaminophenazine. A key focus is on achieving greater control over the regioselectivity of the reaction to ensure the desired 2,7-substitution pattern, which is crucial for its specific electronic and photophysical properties. One approach involves the oxidative dimerization of 2,5-diamino-benzenesulfonic acid using laccase, which has been shown to produce 2,7-diaminophenazine-1,6-disulfonic acid. mdpi.com Further research into enzymatic and biocatalytic methods could offer greener and more efficient synthetic routes. mdpi.commdpi.com Additionally, scalable protocols are being explored to meet the potential demand for DAP in applications like organic electronics and materials science. acs.orgsci-hub.se The development of one-pot syntheses and the use of readily available starting materials are critical for making its production more cost-effective and industrially viable. acs.orgnih.gov

Exploration of Novel Derivatives and Functionalized Architectures with Tunable Properties

The inherent structure of 2,7-diaminophenazine, with its reactive amino groups, provides a versatile platform for the synthesis of novel derivatives with tailored properties. cymitquimica.com Future research will focus on the strategic functionalization of the DAP core to fine-tune its electronic, optical, and biological characteristics. For instance, the introduction of different functional groups can alter its solubility, redox potential, and fluorescence, making it adaptable for specific applications. Research into halogenated diaminophenazines has already demonstrated the potential to create new fluorophores with high quantum yields. acs.orgresearchgate.net The synthesis of these derivatives will enable the creation of a library of DAP-based compounds with a wide spectrum of properties, opening up new avenues for their use in areas such as medicinal chemistry and materials science. ontosight.ai

Integration into Hybrid Material Systems for Multifunctional Applications

A significant area of future research lies in the integration of 2,7-diaminophenazine into hybrid material systems to create multifunctional platforms. This includes the development of composites, covalent organic frameworks (COFs), and nanomaterial-based hybrids. For example, 2,7-diaminophenazine has been supported on nanocellulose to create a recyclable nanocatalyst. researchgate.netresearchgate.net Such hybrid materials can exhibit synergistic properties, combining the unique characteristics of DAP with the functionalities of the host material. researchgate.net Researchers are exploring the use of DAP-based COFs for energy storage applications, where the phenazine units act as redox-active sites. sci-hub.sesci-hub.se The development of these hybrid systems could lead to advanced materials for catalysis, sensing, and energy storage, with enhanced performance and stability. sci-hub.sesci-hub.se

Deeper Mechanistic Understanding through Advanced Computational Methods

To unlock the full potential of 2,7-diaminophenazine and its derivatives, a deeper mechanistic understanding of its properties and reactivity is essential. Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a crucial role in this endeavor. DFT calculations can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of DAP and its derivatives. researchgate.net For instance, DFT has been used to investigate the mechanism of isoxazolo[4,3-e]indazole synthesis catalyzed by DAP supported on nanocellulose. researchgate.nettandfonline.com Such computational studies can guide the rational design of new DAP-based molecules with desired functionalities and predict their behavior in different chemical environments. researchgate.netinsilico.eu This synergy between experimental and theoretical approaches will accelerate the discovery and development of new applications for 2,7-diaminophenazine.

Expansion of Sensor Applications and Development of Novel Biomedical Probes

The inherent fluorescent and redox-active nature of the phenazine core makes 2,7-diaminophenazine an attractive candidate for the development of advanced sensors and biomedical probes. ontosight.ai Future research will focus on expanding its sensor applications beyond the current scope. This includes designing DAP-based chemosensors for the detection of various analytes, including metal ions and biomolecules, with high sensitivity and selectivity. acs.org Furthermore, the development of novel biomedical probes based on DAP for bioimaging and diagnostics is a promising area. ontosight.airesearchgate.net Its ability to interact with biomolecules like DNA suggests potential applications in molecular diagnostics and therapeutics. ontosight.airesearchgate.net The creation of functionalized DAP derivatives with enhanced biocompatibility and specific targeting capabilities will be a key focus of future biomedical research. rsc.org

Green Chemistry and Sustainable Applications in Synthesis and Catalysis

In line with the growing emphasis on sustainability, future research on 2,7-diaminophenazine will increasingly focus on green chemistry principles. This includes the development of environmentally benign synthetic methods, such as using water as a solvent and employing biocatalysts like laccase. mdpi.commdpi.comnih.gov A recent study demonstrated a sustainable method for synthesizing 2,3-diaminophenazine using a heterogeneous catalyst in water. nih.gov Moreover, the application of DAP in sustainable catalysis is an emerging field. For instance, 2,7-diaminophenazine supported on nanocellulose has been shown to be a recyclable nanocatalyst for organic synthesis. researchgate.netresearchgate.netresearchgate.net This approach offers advantages such as high yields, short reaction times, and easy catalyst separation and reuse. researchgate.net Future work will likely explore the use of DAP and its derivatives in a wider range of catalytic transformations, contributing to the development of more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for diaminophenazines, and how can reaction conditions be optimized for purity?

- Methodology:

- Synthesis from phenylenediamine derivatives: describes a method for 2,3-DAP using o-phenylenediamine, ferric chloride, and hydrochloric acid. For 2,7-DAP, substitute appropriate precursors (e.g., 2,7-naphthyridine derivatives) and optimize reaction parameters (temperature, catalyst stoichiometry) to favor the 2,7-isomer .

- Purification: Post-synthesis, use hot-water recrystallization (as in 2,3-DAP synthesis) to remove unreacted precursors. Validate purity via HPLC with UV/fluorescence detection .

Q. How can High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) be applied to analyze diaminophenazines in complex matrices?

- Methodology:

- Column selection: Use a Phenomenex C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/ammonium acetate gradients, as validated for 2,3-DAP in pesticide residues .

- Detection: For 2,7-DAP, optimize MS parameters (e.g., ionization mode, fragmentation voltage) based on its molecular weight and polarity. Quantify using external calibration curves with deuterated internal standards .

Advanced Research Questions

Q. What strategies resolve contradictory data in fluorescent sensor applications of diaminophenazines for metal ion detection?

- Methodology:

- Sensor design: Incorporate 2,7-DAP into π-conjugated systems (e.g., benzo[c]pyrazolo[2,7]naphthyridine) to enhance selectivity for target ions (e.g., Ni²⁺). Compare with 2,3-DAP-based sensors to identify isomer-specific binding mechanisms .

- Data validation: Use X-ray crystallography (as in ) to confirm metal coordination geometry. Cross-validate fluorescence quenching results with inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How does crystal structure influence the physicochemical properties of diaminophenazines?

- Methodology:

- Structural analysis: For 2,7-DAP, perform single-crystal X-ray diffraction (similar to 2,3-DAP in ) to determine hydrogen-bonding networks and π-π stacking. Compare with computational models (DFT) to predict redox behavior .

- Property correlation: Link structural features (e.g., ortho vs. para amino groups) to photostability and solubility using UV-Vis spectroscopy and logP measurements .

Q. What methodological considerations are critical when employing diaminophenazines as inhibitors of advanced glycation end-products (AGEs)?

- Methodology:

- In vitro models: Adapt the radioimmunoassay protocol from (validated for 2,3-DAP) to measure AGE inhibition by 2,7-DAP in diabetic rat vasculature. Use immunohistochemistry to localize AGE reduction in tissues .

- Dose optimization: Conduct dose-response studies with 2,7-DAP (0.1–10 µM) and compare efficacy to aminoguanidine. Monitor off-target effects via cytotoxicity assays (e.g., MTT) .

Data Contradictions and Recommendations

- Isomer-specific reactivity: and highlight that 2,3-DAP exhibits strong fluorescence in chromogenic assays (e.g., ELISA), whereas 2,7-DAP may require modified detection wavelengths or derivatization .

- Synthetic challenges: The ferric chloride-mediated synthesis of 2,3-DAP () may not directly apply to 2,7-DAP due to steric and electronic differences. Explore alternative catalysts (e.g., Cu²⁺) for regioselective amination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.